1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group, a ketone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzyl cyanide with cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The fluorophenyl group can enhance binding affinity to certain molecular targets, while the nitrile and ketone groups can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)-2-oxocyclobutane-1-carbonitrile: Similar structure but with a different position of the ketone group.
1-(4-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with a different position of the fluorine atom.
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRZGXMSHVOIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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